1-Bromo-4-(difluoromethoxy)-2-methylbenzene
Overview
Description
1-Bromo-4-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2O. It is a brominated aromatic compound featuring a difluoromethoxy group and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), and reaction temperatures around 50-80°C.
Coupling Reactions: Palladium catalysts (e.g., Pd(OAc)2), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Coupling Reactions: Formation of biaryl compounds and other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: Lacks the methyl group, making it less sterically hindered.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which can alter its reactivity and physical properties.
1-Bromo-4-(methoxy)-2-methylbenzene: Features a methoxy group instead of a difluoromethoxy group, affecting its electronic properties.
Uniqueness: 1-Bromo-4-(difluoromethoxy)-2-methylbenzene is unique due to the presence of both a difluoromethoxy group and a methyl group on the benzene ring. This combination of substituents can influence its reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUXVIMMCHNFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021172-76-8 | |
Record name | 1-bromo-4-(difluoromethoxy)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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